molecular formula C14H15N5O5S B2375664 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 921885-84-9

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B2375664
CAS No.: 921885-84-9
M. Wt: 365.36
InChI Key: YHUQRVVTAOOTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C14H15N5O5S and its molecular weight is 365.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Researchers have synthesized derivatives of pyrazole-acetamide, including compounds related to 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-nitrophenyl)acetamide. These derivatives were used to create Co(II) and Cu(II) coordination complexes. The study found that these complexes, through various hydrogen bonding interactions, exhibit significant antioxidant activity, an important factor in many biological processes and pharmaceutical applications (Chkirate et al., 2019).

Antimicrobial Evaluation

A study focused on the synthesis of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, related to the chemical . These compounds were evaluated for their antimicrobial properties. Most of these compounds showed activity against various microbial species, indicating potential for use in antibacterial and antifungal therapies (Gul et al., 2017).

Antipsychotic Potential

Compounds structurally related to this compound have been evaluated for their antipsychotic potential. A study examined 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols and found that they exhibit an antipsychotic-like profile in behavioral animal tests. These compounds did not interact with dopamine receptors, suggesting a different mechanism of action from traditional antipsychotics (Wise et al., 1987).

Antimalarial Activity

Another area of application is in the synthesis of compounds for antimalarial activity. A study synthesized derivatives that include elements of the chemical's structure. These derivatives showed promising activity against resistant strains of malaria, encouraging further exploration for potential therapeutic use (Werbel et al., 1986).

Cancer Research

In cancer research, derivatives of this compound have been synthesized and evaluated for anticancer activities. These compounds exhibited activity against various human tumor cell lines, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[2-(3-nitroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O5S/c15-12(21)6-18-11(7-20)5-16-14(18)25-8-13(22)17-9-2-1-3-10(4-9)19(23)24/h1-5,20H,6-8H2,(H2,15,21)(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUQRVVTAOOTDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC=C(N2CC(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.